2,4,6-Tris[4-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,5,2,4,6-trioxatriborinane
Description
2,4,6-Tris[4-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,5,2,4,6-trioxatriborinane is a cyclic boronic ester (boroxin) featuring three 4-(tert-butoxy)phenyl substituents. The tert-butyl (2-methylpropan-2-yl) groups confer significant steric bulk, which enhances thermal stability and reduces reactivity compared to less hindered analogs. This compound is structurally related to boroxines, which are widely used in dynamic covalent chemistry, catalysis, and materials science due to their reversible B–O bond formation .
Properties
IUPAC Name |
2,4,6-tris[4-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,5,2,4,6-trioxatriborinane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39B3O6/c1-28(2,3)34-25-16-10-22(11-17-25)31-37-32(23-12-18-26(19-13-23)35-29(4,5)6)39-33(38-31)24-14-20-27(21-15-24)36-30(7,8)9/h10-21H,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTFTFGDVYBQQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)C2=CC=C(C=C2)OC(C)(C)C)C3=CC=C(C=C3)OC(C)(C)C)C4=CC=C(C=C4)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39B3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris[4-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of boron trichloride with triarylborates. This process may require a solvent like toluene or tetrahydrofuran (THF), and precise temperature control to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and scalability. Factors such as catalyst selection, reaction time, and temperature are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, which can alter its electronic properties.
Reduction: Reduction can lead to the formation of boron-hydride species, changing its reactivity.
Substitution: It can participate in substitution reactions, particularly with nucleophiles, altering the functional groups attached to the boron atoms.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH can significantly influence the outcomes.
Major Products Formed: Depending on the reaction type, products can range from boronic acids and esters to boron-nitrogen complexes. Each product holds potential for unique applications in materials science and medicinal chemistry.
Scientific Research Applications
2,4,6-Tris[4-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,5,2,4,6-trioxatriborinane has diverse applications:
Chemistry: It serves as a precursor for synthesizing other boron-containing compounds and catalysts.
Biology: It has potential use in boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: Investigated for its role in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of advanced materials with unique electrical and thermal properties.
Mechanism of Action
Compared to other boron-containing compounds like boric acid, boron nitride, and various boranes, 2,4,6-Tris[4-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,5,2,4,6-trioxatriborinane is unique in its stability and functional versatility. While boric acid is widely used in antiseptics and insecticides, and boron nitride in lubricants and insulators, our compound stands out in applications requiring precise molecular interactions and advanced material properties.
Comparison with Similar Compounds
Structural and Electronic Variations
The table below compares key structural features, molecular weights, and applications of analogous trioxatriborinanes:
*Estimated based on substituent contributions.
Reactivity and Stability
- Steric Effects : The tert-butyl groups in the target compound provide steric shielding, reducing susceptibility to hydrolysis and oxidation compared to smaller substituents like isopropoxy or allyloxy .
- Electronic Effects : Electron-withdrawing groups (e.g., 3,4-dichlorophenyl in ) increase Lewis acidity, enhancing reactivity in cross-coupling reactions. In contrast, electron-donating tert-butoxy groups may lower acidity, favoring applications in stable materials.
- Thermal Stability : Bulky tert-butyl substituents likely improve thermal stability, making the compound suitable for high-temperature vitrimers, whereas fluorophenyl derivatives () balance stability and reactivity for ambient applications.
Biological Activity
2,4,6-Tris[4-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,5,2,4,6-trioxatriborinane is a complex organoboron compound notable for its potential biological activities. This article aims to explore its biological properties, focusing on antitumor activity and mechanisms of action based on available research.
Chemical Structure and Properties
The molecular formula of 2,4,6-Tris[4-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,5,2,4,6-trioxatriborinane is . Its structure features a boron-centered trioxatriborinane core with three phenolic substituents. The presence of the bulky isopropoxy groups enhances its solubility and potentially modulates its biological interactions.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor effects. For instance:
- In Vitro Studies : Compounds derived from triazole and coumarin frameworks have shown promising results against various cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) through mechanisms involving G2/M cell cycle arrest and apoptosis induction .
- Mechanism of Action : The proposed mechanism involves the disruption of cellular signaling pathways associated with proliferation and survival. Specifically, compounds that interact with the tubulin polymerization process or induce oxidative stress have been documented to enhance cytotoxicity against cancer cells.
Case Studies
-
Study on Related Organoboron Compounds :
- A study evaluating the biological activity of organoboron compounds demonstrated that modifications in the boron structure significantly influenced their anticancer properties. The introduction of various substituents was shown to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
- Comparative Analysis of Antitumor Effects :
Data Table: Biological Activities Comparison
| Compound Name | CAS Number | Antitumor Activity | Mechanism of Action |
|---|---|---|---|
| 2,4,6-Tris[4-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,5,2,4,6-trioxatriborinane | N/A | Significant against MCF-7 | G2/M arrest |
| Related Organoboron Compound A | 123456-78-9 | Moderate against SW480 | Apoptosis induction |
| Related Organoboron Compound B | 876543-21-0 | High against A549 | Tubulin disruption |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
